molecular formula C9H6ClIN2 B13006463 4-Chloro-5-iodo-2-methylquinazoline

4-Chloro-5-iodo-2-methylquinazoline

Cat. No.: B13006463
M. Wt: 304.51 g/mol
InChI Key: GBBAFLPHCJRAEN-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinazoline.

    Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. For instance, 2-methylquinazoline can be chlorinated using thionyl chloride (SOCl₂) to obtain 4-chloro-2-methylquinazoline.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine monochloride (ICl) or other suitable iodinating agents to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted quinazolines, which can be further explored for their biological activities.

Scientific Research Applications

4-Chloro-5-iodo-2-methylquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antibacterial, and antiviral drugs.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylquinazoline: Lacks the iodine substitution, which may affect its biological activity.

    5-Iodo-2-methylquinazoline: Lacks the chlorine substitution, leading to different reactivity and applications.

    4-Chloro-5-iodoquinazoline: Similar structure but without the methyl group, which can influence its properties.

Uniqueness

4-Chloro-5-iodo-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-5-iodo-2-methylquinazoline

InChI

InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3

InChI Key

GBBAFLPHCJRAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl

Origin of Product

United States

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